Salicyloyl chloride

Overview

Description

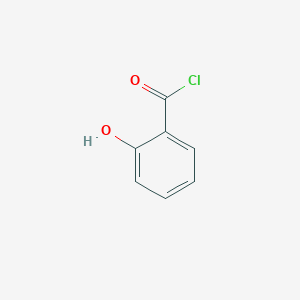

Salicyloyl chloride (IUPAC name: 2-hydroxybenzoyl chloride) is an aromatic acyl chloride derived from salicylic acid. Its molecular formula is C₇H₅ClO₂, with a molecular weight of 156.57 g/mol. The compound features a hydroxyl group (-OH) at the ortho position relative to the carbonyl chloride (-COCl) group on the benzene ring, which significantly influences its reactivity and applications in organic synthesis .

This compound is primarily used as an acylating agent in pharmaceuticals, polymers, and agrochemicals. For example, it is a key intermediate in synthesizing deferasirox (an iron-chelating drug) via condensation with salicylamide , and it participates in palladium-catalyzed reactions to form aurones (flavonoid derivatives) . Its reactivity is enhanced by the electron-withdrawing effect of the chloride and the hydrogen-bonding capacity of the hydroxyl group, enabling selective acylation of amines, alcohols, and heterocycles .

Preparation Methods

Alternative Halogenating Agents

Oxaloyl Chloride-Based Synthesis

Oxaloyl chloride ((COCl)₂) offers a milder alternative to thionyl chloride, particularly for heat-sensitive substrates. In a modified procedure, salicylic acid (1.2 kg) is reacted with oxaloyl chloride (1 L) in tetrahydrofuran (THF, 10 L) containing DMF (100 mL) . The mixture is heated to 50–75°C for 1 hour, yielding salicyloyl chloride (1.3 kg) with comparable purity to thionyl chloride-derived product . This method reduces the risk of over-chlorination but requires longer reaction times due to the lower reactivity of oxaloyl chloride.

Phosphorus-Based Reagents

Solvent Selection and Impact on Reaction Efficiency

The choice of solvent significantly influences reaction kinetics and product isolation:

| Solvent | Boiling Point (°C) | Reaction Temperature (°C) | Key Advantages |

|---|---|---|---|

| Toluene | 110 | 70–75 | High boiling point, facilitates distillation |

| Tetrahydrofuran (THF) | 66 | 50–75 | Polar aprotic, enhances reagent solubility |

| Dimethylformamide (DMF) | 153 | Catalytic use only | Accelerates reaction via complex formation |

Polar aprotic solvents like THF improve reagent miscibility but necessitate careful temperature control to prevent solvent degradation. Non-polar solvents like toluene enable efficient by-product removal but may require higher reaction temperatures .

Mechanistic Insights and By-Product Formation

The reaction mechanism involves two sequential steps:

-

Activation of Salicylic Acid : DMF coordinates with thionyl chloride, generating a chlorosulfite intermediate that reacts with salicylic acid to form a mixed anhydride.

-

Chloride Displacement : Nucleophilic attack by chloride ion releases SO₂ and yields this compound.

Key by-products include:

-

Bis-salicylamide : Forms if residual salicylamide reacts with this compound, minimized by maintaining stoichiometric excess of halogenating agent .

-

Uncyclized Impurities : Controlled to <1% through phase transfer catalysts in downstream reactions .

Industrial-Scale Optimization Strategies

Distillation and Isolation

Volatile components are removed via vacuum distillation, yielding this compound as a syrup. Industrial protocols often omit further purification, as the crude product is sufficiently pure for subsequent acylation reactions .

Comparative Analysis of Halogenating Agents

The table below summarizes key metrics for this compound synthesis:

| Reagent | Reaction Time (h) | Yield (%) | Purity (%) | By-Products |

|---|---|---|---|---|

| Thionyl Chloride | 1 | 95 | >99 | SO₂, HCl |

| Oxaloyl Chloride | 1.5 | 92 | 98 | CO, CO₂ |

| PCl₅ | 0.5 | 90 | 97 | POCl₃, HCl |

Thionyl chloride provides the optimal balance of speed and yield, though oxaloyl chloride is preferable for temperature-sensitive applications .

Emerging Techniques and Environmental Considerations

Recent studies highlight the environmental persistence of halogenated salicylic acids, underscoring the need for efficient by-product management . Advanced oxidation processes (AOPs) and buffer-mediated reactions (e.g., phosphate buffers) are being explored to mitigate unintended halogenation in wastewater streams .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Salicyloyl chloride reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. These reactions typically occur under anhydrous conditions with bases like pyridine to neutralize HCl by-products .

Examples:

- Amide formation: Reacting with aniline in dry dichloromethane yields N-salicyloylaniline (85% yield) .

- Esterification: Treatment with methanol produces methyl salicylate (92% yield).

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Aniline | N-Salicyloylaniline | DCM, pyridine, 0°C | 85% | |

| Methanol | Methyl salicylate | Anhydrous, RT | 92% | |

| Ethanol | Ethyl salicylate | Reflux, 2 hours | 88% |

Hydrolysis

This compound undergoes hydrolysis in aqueous environments to regenerate salicylic acid and HCl. The rate of hydrolysis increases under acidic or basic conditions due to enhanced nucleophilic attack by water .

Mechanism:

This reaction is critical in pharmaceutical synthesis to control unwanted hydrolysis during storage .

Condensation Reactions

This compound participates in cyclocondensation reactions to form heterocyclic compounds. For example, reacting with salicylamide at 170°C produces benzoxazole derivatives .

Key Example:

Palladium-Catalyzed Coupling Reactions

This compound reacts with alkynes in the presence of palladium catalysts to form aurones (2-benzylidenecoumaran-3-ones), which are bioactive flavonoids.

Mechanism:

- Alkyne insertion: Phenylacetylene reacts with this compound via Pd(0)-trioctylamine catalysis to form o-hydroxyphenyl phenylalkynyl ketone .

- Cyclization: The intermediate undergoes Pd(0)-triphenylphosphine-catalyzed cyclization to yield aurone .

Table 2: Aurone Synthesis via Pd Catalysis

| Catalyst System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Pd(0)-trioctylamine | Toluene | 80°C | 72% | |

| Pd(0)-triphenylphosphine | THF | 60°C | 68% |

Formation of Heterocyclic Compounds

This compound serves as a precursor for oxazol-5(4H)-ones, which exhibit antimicrobial and anticancer activities.

Synthesis Example:

- (Z)-4-(4-Bromobenzylidene)-2-(2-hydroxyphenyl)oxazol-5(4H)-one:

Table 3: Oxazol-5(4H)-one Derivatives

| Substituent | Yield | Bioactivity | Source |

|---|---|---|---|

| 4-Bromophenyl | 82% | Antibacterial | |

| 3-Nitrophenyl | 81% | Anticancer (HeLa cells) | |

| 4-Dimethylaminophenyl | 80% | Antioxidant |

Reaction with Urea

In the presence of urea, this compound forms acetylated derivatives under mild conditions (30°C), enhancing reaction efficiency .

Application:

This compound’s versatility in nucleophilic substitutions, cyclocondensations, and transition-metal-catalyzed reactions underscores its importance in medicinal chemistry and materials science. Experimental data highlight its role in synthesizing bioactive molecules with tailored properties.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Salicyloyl chloride is primarily used as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the preparation of pharmaceuticals and agrochemicals. The compound's unique reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing more complex molecules.

Comparison with Related Compounds

this compound can be compared with other acyl chlorides like benzoyl chloride and acetyl chloride:

| Compound | Functional Group | Reactivity Level | Applications |

|---|---|---|---|

| This compound | Hydroxyl + Carbonyl | High | Pharmaceuticals, agrochemicals |

| Benzoyl Chloride | Carbonyl | Moderate | Dyes, polymers |

| Acetyl Chloride | Carbonyl | Moderate | Organic synthesis |

Biological Applications

Modification of Biomolecules

In biological research, this compound is utilized for modifying biomolecules to study various biological processes. Its ability to form stable conjugates with proteins and nucleic acids enables researchers to explore biochemical pathways and interactions.

Case Study: Antiviral Agents

Research has demonstrated that this compound can be used to synthesize thiazolides, which have shown promise as antiviral agents against hepatitis B. In one study, thiazoles were reacted with this compound to produce compounds that exhibited significant antiviral activity .

Medical Applications

Drug Development

this compound is instrumental in the synthesis of drugs with anti-inflammatory and analgesic properties. For instance, it has been involved in the synthesis of deferasirox, a medication used to treat iron overload conditions. The process involves reacting salicylic acid with thionyl chloride to produce this compound, which is then further reacted to yield the final pharmaceutical product .

Case Study: Protective Effects on Plants

In agricultural studies, this compound derivatives have been explored for their protective effects against abiotic stresses in plants. For example, treatments involving salicylic acid derivatives have been shown to enhance heat tolerance in sage plants by improving physiological responses under stress conditions .

Industrial Applications

Production of Dyes and Polymers

Beyond pharmaceuticals, this compound finds applications in the industrial sector for producing dyes and polymers. Its reactivity allows for the development of new materials with specific properties tailored for various applications.

Mechanism of Action

The mechanism of action of salicyloyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, transferring its acyl group to form new compounds. This reactivity is due to the presence of the electron-withdrawing chlorine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Salicyloyl chloride shares functional similarities with other acyl chlorides but differs in reactivity, stability, and applications due to structural variations. Below is a detailed comparison with acetylthis compound , benzoyl chloride , and salicylamide :

Table 1: Structural and Functional Comparison

Reactivity and Stability

- This compound: The ortho-hydroxyl group activates the carbonyl chloride via intramolecular hydrogen bonding, accelerating nucleophilic acyl substitution reactions. This property is exploited in synthesizing benzoxazolinones and deferasirox intermediates . However, the -OH group also makes it hygroscopic, requiring anhydrous conditions during synthesis .

- Acetylthis compound: The acetylated hydroxyl (-OAc) reduces hydrogen bonding and polarity, enhancing solubility in non-polar solvents (e.g., benzene) . Used in synthesizing N-acylated antipyrine derivatives with improved antioxidant activity (IC₅₀ = 29 ppm) .

Benzoyl Chloride :

Stability and Handling

Thermal Stability :

Hydrolysis Sensitivity :

Key Research Findings

Antioxidant Activity :

- N-α-Chloroacetylsalicyloyl derivatives synthesized from this compound exhibit potent radical scavenging (IC₅₀ = 29 ppm via DPPH assay) .

Pharmaceutical Synthesis :

- This compound’s condensation with salicylamide is a critical step in deferasirox production, though the process generates corrosive HCl gas .

Catalytic Applications :

- Palladium-catalyzed reactions with this compound enable efficient synthesis of aurones, with DFT studies confirming migratory insertion as the rate-limiting step .

Biological Activity

Salicyloyl chloride, a derivative of salicylic acid, is an important compound in organic synthesis and has been studied for its biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

This compound (chemical formula: C₇H₅ClO₂) is synthesized by reacting salicylic acid with thionyl chloride (SOCl₂). This reaction typically occurs under controlled conditions to yield the acyl chloride, which can further participate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.

This compound exerts its biological effects primarily through its parent compound, salicylic acid. The mechanisms include:

- Inhibition of Cyclooxygenases (COX): Salicylic acid irreversibly inhibits COX-1 and COX-2 enzymes, leading to decreased synthesis of prostaglandins and thromboxanes from arachidonic acid. This action is crucial for its anti-inflammatory properties.

- Antioxidant Activity: Salicylic acid and its derivatives exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of inflammation and chronic diseases .

- Cellular Effects: Salicylic acid enhances chlorophyll production and photosynthetic rates in plants, indicating potential applications in agriculture for improving plant health .

Pharmacological Effects

This compound has been evaluated for various pharmacological activities:

- Antimicrobial Activity: Studies have shown that compounds derived from this compound exhibit antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The effectiveness varies with structural modifications; for example, certain derivatives have demonstrated low minimum inhibitory concentrations (MICs) against resistant strains .

- Anticancer Potential: Research indicates that salicylate derivatives may possess anticancer properties. For instance, studies on salicylamide derivatives have shown cytotoxicity against human leukemia cell lines, suggesting that modifications to the salicylate structure can enhance biological activity .

Research Findings and Case Studies

- Antimicrobial Efficacy:

- Antioxidant Activity:

- Plant Growth Promotion:

Data Table: Biological Activities of this compound Derivatives

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing salicyloyl chloride, and how are yields optimized?

this compound is typically synthesized via the reaction of salicylic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A documented method involves reacting salicylic acid with excess SOCl₂ under reflux, followed by distillation to isolate the product. Yield optimization hinges on stoichiometric ratios, reaction time (typically 4–6 hours), and purification via recrystallization using solvents like benzene or toluene . For derivatives, dropwise addition of this compound to amine-containing substrates in anhydrous tetrahydrofuran (THF) achieves yields of 72–91% after recrystallization .

Q. How is this compound characterized structurally and spectroscopically?

Characterization involves:

- NMR spectroscopy : H and C NMR to confirm the aromatic proton environment (e.g., peaks at δ 7.2–8.1 ppm for aromatic protons) and carbonyl resonance (δ ~170 ppm) .

- IR spectroscopy : Stretching frequencies for C=O (~1760 cm⁻¹) and C-Cl (~750 cm⁻¹) bonds .

- Elemental analysis : Validation of molecular composition (e.g., C: 62.3%, H: 4.5%, N: 3.2%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its reactivity and corrosivity:

- Use anhydrous conditions to avoid hydrolysis.

- Employ fume hoods and personal protective equipment (PPE) such as nitrile gloves and goggles.

- Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Polar aprotic solvents (e.g., THF, dichloromethane) enhance electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. Elevated temperatures (60–80°C) improve reaction rates but may degrade heat-sensitive substrates. For example, THF at 65°C facilitates efficient coupling with phytosphingosine derivatives . Contrastingly, non-polar solvents like benzene reduce side reactions but require longer reaction times .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR or IR data often arise from solvent effects or impurities. Strategies include:

- Multi-technique validation : Cross-referencing NMR, IR, and mass spectrometry (MS) data.

- Computational modeling : Density Functional Theory (DFT) simulations to predict chemical shifts and vibrational modes .

- Literature meta-analysis : Systematic reviews of prior studies using platforms like Google Scholar to identify consensus or methodological flaws .

Q. How can reaction mechanisms be elucidated for this compound-mediated esterification under catalyst-free conditions?

Mechanistic studies employ:

- Kinetic isotope effects (KIE) : Comparing reaction rates with deuterated substrates.

- Intermediate trapping : Using low temperatures or stabilizing agents to isolate acyl intermediates.

- Theoretical calculations : Transition state analysis via software like Gaussian to map energy profiles .

Q. What role does this compound play in synthesizing bioactive conjugates, and how are their pharmacological properties assessed?

this compound is used to acylate amines or hydroxyl groups in bioactive molecules (e.g., phytosphingosine, chondroitin sulfate), enhancing lipophilicity or stability. Pharmacological evaluation includes:

Properties

IUPAC Name |

2-hydroxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIHKVWYFXLBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162616 | |

| Record name | Salicyloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1441-87-8 | |

| Record name | 2-Hydroxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1441-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicyloyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001441878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicyloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicyloyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V75MM2R8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.